molecular formula C9H7BrClF B3315670 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene CAS No. 951894-31-8

2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene

Cat. No.: B3315670
CAS No.: 951894-31-8
M. Wt: 249.51 g/mol
InChI Key: QNGKKIKSGJVHNA-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene (CAS 951894-31-8) is a valuable halogenated synthetic intermediate with a molecular weight of 249.51 g/mol and a molecular formula of C 9 H 7 BrClF . Its structure features a reactive 2-bromoallyl group attached to a 4-chloro-2-fluorophenyl ring, making it a versatile building block in contemporary organic chemistry . The vicinal bromoalkene functionality is highly valuable for site-specific cross-coupling reactions, such as Suzuki or Heck couplings, allowing for the sequential introduction of diverse functional groups to construct complex molecular architectures . The specific substitution pattern on the aryl scaffold, with both 4-chloro and 2-fluoro substituents, exerts strong electronic effects. This electron-deficient nature influences the reactivity of the aryl ring and can enhance binding affinity in target molecules, a strategy often employed in medicinal chemistry to improve pharmacokinetic profiles . As a key precursor, this compound is primed for exploring new chemical spaces in pharmaceutical discovery, agrochemical development, and materials science. It is strictly for research use and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-chloro-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClF/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGKKIKSGJVHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategic Approaches to the Construction of the 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene Framework

The assembly of the target molecule hinges on two key processes: the formation of the carbon skeleton and the selective introduction of the bromine atom. Various strategies can be employed to achieve this, each with its own set of advantages and challenges. These approaches often involve the use of organometallic reagents, transition-metal-catalyzed cross-coupling reactions, and regioselective bromination techniques.

Regioselective Bromination Techniques for Propene Derivatives

A crucial step in the synthesis of this compound is the selective introduction of a bromine atom at the C2 position of the propene backbone. The reactivity of the benzylic position (the carbon atom adjacent to the aromatic ring) makes it susceptible to radical halogenation. chemistrysteps.com Therefore, achieving regioselectivity is paramount.

One common method for allylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a peroxide. chemistrysteps.com The reaction proceeds via a free radical mechanism, where a bromine radical is generated and abstracts a hydrogen atom from the allylic position, leading to a resonance-stabilized allylic radical. This radical then reacts with a bromine source to yield the desired product. The regioselectivity of this reaction is influenced by the stability of the resulting radical intermediate.

Alternatively, electrophilic aromatic bromination can be employed on a precursor molecule. nih.gov Reagents such as N-bromosuccinimide in the presence of a Lewis acid or in an ionic liquid can provide high regioselectivity for the bromination of aromatic compounds. organic-chemistry.org

Reagent/CatalystSubstrate TypeKey FeaturesReference
N-Bromosuccinimide (NBS)/LightAllylic C-H bondsFree radical mechanism, high regioselectivity for allylic position. chemistrysteps.com
N-Bromosuccinimide (NBS)/Silica GelAromatic compoundsGood regioselectivity for electrophilic aromatic bromination. nih.gov
Ammonium Bromide/OxoneAromatic compoundsMild conditions, rapid reaction times for monobromination. organic-chemistry.org

Introduction of the 4-Chloro-2-fluorophenyl Moiety

The 4-chloro-2-fluorophenyl group is a key structural component of the target molecule. This moiety is typically introduced through a precursor that already contains this specific substitution pattern on the benzene (B151609) ring. Common precursors include 1-bromo-4-chloro-2-fluorobenzene (B27433) nbinno.comsigmaaldrich.combldpharm.com, 4-chloro-2-fluorobenzyl bromide sigmaaldrich.com, or the corresponding Grignard reagent. The synthesis of these precursors often starts from commercially available materials like fluorobenzene, which can be brominated in the presence of a Lewis acid catalyst to yield 4-bromofluorobenzene. wikipedia.org Further halogenation can then be performed to introduce the chlorine atom.

The reactivity of the different halogen substituents on a polyhalogenated benzene ring can be exploited for selective reactions. For instance, in 1-bromo-4-chloro-2-fluorobenzene, the bromine atom is more reactive towards Grignard reagent formation and in many cross-coupling reactions compared to the chlorine atom. nbinno.comossila.com

Exploration of Organometallic Coupling Reactions for Carbon-Carbon Bond Formation

Organometallic coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a key strategy for attaching the 4-chloro-2-fluorophenyl group to the propene backbone.

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming C-C bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, one could envision the coupling of (4-chloro-2-fluorophenyl)boronic acid with a 2,3-dihalopropene. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. doubtnut.com

Catalyst SystemSubstratesBaseSolventKey FeaturesReference
Pd(OAc)2 / PCy3·HBF4Aryl bromides and arylboronic acidsCs2CO3Toluene/H2OHighly selective for C(sp2)-Br bond coupling. organic-chemistry.org
Pd(PPh3)4Heteroaryl bromides and arylboronic acidsK2CO3WaterEffective for coupling in aqueous media. masterorganicchemistry.com

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. A plausible route could involve the reaction of 1-bromo-4-chloro-2-fluorobenzene with propene or a propene derivative. The regioselectivity of the Heck reaction is a key consideration, as addition can occur at either end of the double bond. nih.govdoaj.org

CatalystSubstratesBaseSolventKey FeaturesReference
Pd(OAc)2 / PPh3Aryl bromides and alkenesNEt3DioxaneTwo-step, one-pot synthesis of 2-aryl propionic acids. nih.govdoaj.org
Palladacycle catalystsAryl halides and alkenesVariousVariousCan offer high efficiency and regioselectivity. researchgate.net

Sonogashira coupling analogues could also be employed. This reaction typically couples a terminal alkyne with an aryl or vinyl halide. A potential strategy would involve the coupling of 1-bromo-4-chloro-2-fluorobenzene with a suitable three-carbon alkyne, followed by further transformations to introduce the bromine at the C2 position and form the double bond.

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds. wikipedia.orgleah4sci.com A highly plausible route to this compound involves the reaction of a (4-chloro-2-fluorophenyl)magnesium halide with 2,3-dibromopropene (B1205560). This approach is analogous to the synthesis of 2-bromo-3-phenyl-1-propene (B7723676) from phenylmagnesium bromide and 2,3-dibromopropene. prepchem.com The Grignard reagent, acting as a potent nucleophile, would displace one of the bromine atoms of 2,3-dibromopropene to form the desired carbon-carbon bond.

The formation of the Grignard reagent itself is a critical step, typically achieved by reacting an aryl halide, such as 1-bromo-4-chloro-2-fluorobenzene, with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgleah4sci.com

Grignard ReagentElectrophileSolventKey FeaturesReference
Phenylmagnesium bromide2,3-DibromopropeneDiethyl etherDirect formation of the 2-bromo-3-aryl-1-propene structure. prepchem.com
Alkylmagnesium halidesAlkyl halidesTetrahydrofuran (THF)Can be used for chain elongation. masterorganicchemistry.com

Nucleophilic Substitution Reactions at the Benzylic Position

Nucleophilic substitution reactions at the benzylic position provide another avenue for constructing the target molecule. khanacademy.org The benzylic carbon is activated towards both SN1 and SN2 reactions due to the resonance stabilization of the carbocation intermediate in the former and the accessibility of the carbon in the latter for primary and secondary benzylic halides. chemistrysteps.comlibretexts.orgucalgary.ca

A potential synthetic route could involve the initial synthesis of 3-(4-chloro-2-fluorophenyl)-1-propene (B3315662). Subsequent allylic bromination, as discussed in section 2.1.1, would introduce the bromine atom at the desired C2 position. Alternatively, a precursor such as 3-(4-chloro-2-fluorophenyl)propan-2-ol could be synthesized and the hydroxyl group then substituted with a bromine atom using reagents like phosphorus tribromide (PBr3). doubtnut.com This reaction typically proceeds with inversion of configuration if the alcohol is chiral. molbase.com

ReagentSubstrate TypeMechanismKey FeaturesReference
PBr3Primary and secondary alcoholsSN2Converts alcohols to alkyl bromides with inversion of stereochemistry. doubtnut.commolbase.com
SOCl2Primary and secondary alcoholsSN2Converts alcohols to alkyl chlorides. molbase.com
HBrAlcoholsSN1 or SN2Can lead to rearrangements in SN1 reactions. molbase.com

Free Radical Initiated Synthesis Pathways

A prominent method for the synthesis of this compound is through a free radical-mediated allylic bromination of the precursor, 3-(4-chloro-2-fluorophenyl)-1-propene. This transformation is most effectively carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions (UV light). chadsprep.commasterorganicchemistry.com This specific type of reaction is known as the Wohl-Ziegler bromination. masterorganicchemistry.com

The use of NBS is crucial as it maintains a low, constant concentration of molecular bromine (Br₂) in the reaction mixture. masterorganicchemistry.com This is essential to favor the desired allylic substitution over competing electrophilic addition of bromine across the double bond of the propene group. chadsprep.com The reaction is typically conducted in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane (B81311), which facilitates the radical chain mechanism and minimizes ionic side reactions.

Reactant: 3-(4-chloro-2-fluorophenyl)-1-propene

Reagent: N-Bromosuccinimide (NBS)

Initiator: AIBN or UV light

Solvent: Carbon Tetrachloride (CCl₄)

Product: this compound

Mechanistic Elucidation of Key Synthetic Transformations

The Wohl-Ziegler allylic bromination proceeds via a well-established free radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. chadsprep.comyoutube.com

Initiation: The process begins with the homolytic cleavage of the weak bond in the radical initiator (e.g., AIBN) or the N-Br bond in NBS under UV light to generate a small number of initial radicals. These radicals then react with trace amounts of HBr present to produce the key bromine radical (Br•). youtube.com

Propagation: This stage consists of a two-step cycle that generates the product and regenerates the bromine radical to continue the chain reaction.

A bromine radical abstracts a hydrogen atom from the allylic carbon of 3-(4-chloro-2-fluorophenyl)-1-propene. This is the rate-determining step and results in the formation of a resonance-stabilized allylic radical. The stability of this radical intermediate is key to the selectivity of the reaction for the allylic position. masterorganicchemistry.com

The newly formed allylic radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to yield the final product, this compound, and a new bromine radical (Br•). chadsprep.commasterorganicchemistry.com

This cycle repeats, leading to the formation of the desired product in significant quantities.

Termination: The chain reaction is eventually terminated when two radical species combine in various ways, such as the coupling of two bromine radicals to form Br₂ or the reaction of a bromine radical with an allylic radical. These termination steps remove radicals from the reaction cycle, bringing the chain reaction to a halt.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful control and optimization of several reaction parameters. Key factors include the choice of solvent, initiator, temperature, and the stoichiometry of the reactants. scielo.br

Solvent: Non-polar solvents like carbon tetrachloride or cyclohexane are preferred to promote the radical pathway and suppress competing ionic reactions.

Initiator: The choice and concentration of the radical initiator are critical. AIBN is often favored over benzoyl peroxide due to its more predictable decomposition rate. Photochemical initiation with UV light provides an alternative, clean method for generating radicals. chadsprep.com

Temperature: The reaction temperature must be sufficient to induce the decomposition of the initiator (if used) but not so high as to promote unwanted side reactions or decomposition of the product.

NBS Purity: The purity of NBS is important, as impurities can affect the reaction rate and lead to the formation of byproducts. It is often recrystallized before use.

Systematic studies to optimize these conditions involve varying one parameter while keeping others constant and analyzing the resulting product yield and purity, typically by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is an interactive data table illustrating hypothetical research findings from the optimization of the allylic bromination of 3-(4-chloro-2-fluorophenyl)-1-propene.

EntrySolventInitiator (mol%)Temperature (°C)Time (h)Yield (%)
1CCl₄AIBN (2%)77485
2CyclohexaneAIBN (2%)81482
3BenzeneAIBN (2%)80475
4CCl₄Benzoyl Peroxide (2%)77480
5CCl₄AIBN (2%)60878
6CCl₄UV Light25688

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of a compound. For 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene, these methods are crucial for identifying functional groups and understanding its conformational landscape. The analysis relies on the principle that molecular vibrations, such as stretching and bending of bonds, occur at specific, quantized frequencies.

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its distinct structural components: the 1,2,4-trisubstituted phenyl ring, the bromo-substituted alkene moiety, and the methylene (B1212753) bridge. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to complement experimental data and provide a more precise assignment of vibrational modes based on Potential Energy Distribution (PED). nih.govnih.gov

Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net

Alkene (=C-H) Stretching: The stretching vibrations of the vinylic C-H bonds are expected in a similar region, often slightly higher in frequency than aromatic C-H stretches.

Methylene (-CH₂-) Stretching: Asymmetric and symmetric stretching modes of the methylene group are anticipated in the 2950-2850 cm⁻¹ range.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the propene group is a strong indicator and typically appears around 1650-1600 cm⁻¹.

Aromatic Ring C=C Stretching: Multiple bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the phenyl ring skeletal vibrations. researchgate.net

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching mode is generally observed in the 800-600 cm⁻¹ range. researchgate.net

C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies, typically between 650 and 485 cm⁻¹. researchgate.net

Overtones and combination bands, which are weaker absorptions occurring at approximately integer multiples or sums/differences of fundamental frequencies, may also be observed, providing further structural confirmation.

Table 1: Predicted Fundamental Vibrational Frequencies for this compound This table is generated based on characteristic frequency ranges for the molecule's functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium Strong
Alkene =C-H₂ Stretch 3080 - 3020 Medium Medium
Methylene -CH₂- Stretch 2950 - 2850 Medium Medium
C=C (Alkene) Stretch ~1640 Medium Strong
C=C (Aromatic) Stretch 1600 - 1450 Medium-Strong Medium-Strong
C-F Stretch 1250 - 1000 Strong Weak
C-Cl Stretch 800 - 600 Strong Medium
C-Br Stretch 650 - 485 Strong Strong
=C-H₂ Wag (Out-of-plane) ~910 Strong Weak

The presence of a single bond between the phenyl ring and the propene group allows for rotational isomerism (conformational isomers or conformers). nih.gov The relative orientation of these two groups can lead to different stable conformers, which may coexist in equilibrium. Vibrational spectroscopy is a sensitive tool for detecting and analyzing such conformational equilibria. ekb.eg

If multiple conformers are present at room temperature, the FT-IR and FT-Raman spectra may exhibit more bands than would be expected from a single structure. youtube.com This is because the vibrational frequencies of modes localized near the rotational axis can be slightly different for each conformer. For instance, bands associated with the methylene group and the C-C single bond stretch may appear as split peaks or as a set of distinct peaks, with the relative intensity of each component reflecting the population of the corresponding conformer. Variable-temperature spectroscopic studies can be used to further investigate this phenomenon; changes in peak intensities with temperature can provide thermodynamic data about the equilibrium between the conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Insights

NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H and ¹³C NMR spectra provide a map of the proton and carbon frameworks of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and benzylic protons.

Aromatic Protons (Ar-H): The three protons on the phenyl ring would likely appear as a complex multiplet pattern in the range of δ 7.0-7.5 ppm. The splitting is due to spin-spin coupling between adjacent protons (³JHH) and coupling to the fluorine atom (³JHF, ⁴JHF).

Vinylic Protons (=CH₂): The two protons on the terminal double bond are chemically distinct (diastereotopic) and are expected to appear as two separate signals, likely singlets or narrow doublets, in the region of δ 5.5-6.0 ppm.

Benzylic Protons (-CH₂-): The two protons of the methylene group are expected to give rise to a singlet around δ 3.5-4.0 ppm, integrating to two protons.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom.

Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm region. The carbons directly bonded to the electronegative F, Cl, and the C-C bond will have characteristic chemical shifts. The C-F bond will also induce splitting of the carbon signals (¹JCF, ²JCF, etc.). rsc.org

Alkene Carbons: The two sp² hybridized carbons of the double bond are expected around δ 115-140 ppm. The carbon bearing the bromine atom (C-Br) will be further downfield than the terminal CH₂ carbon.

Benzylic Carbon (-CH₂-): The sp³ hybridized methylene carbon is expected to resonate at a higher field, likely in the δ 30-40 ppm range.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are in ppm relative to TMS, based on standard substituent effects.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH₂- (Benzylic) 3.5 - 4.0 (s, 2H) 30 - 40
=CH₂ (Vinylic) 5.5 - 6.0 (2s, 2H) 115 - 125
=C(Br)- (Vinylic) -- 130 - 140
Ar-H 7.0 - 7.5 (m, 3H) --
Ar-C (unsubstituted) -- 125 - 135
Ar-C-Cl -- 130 - 140
Ar-C-F -- 155 - 165 (d, ¹JCF ≈ 250 Hz)

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the C-F bond. Furthermore, this signal would likely appear as a doublet due to coupling with the ortho proton (³JHF), providing clear evidence of its position on the aromatic ring. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For the title compound, COSY would primarily show correlations among the three protons on the aromatic ring, helping to delineate their connectivity and relative positions.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). youtube.com It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the benzylic proton signal to the benzylic carbon signal and the vinylic proton signals to the terminal alkene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduresearchgate.net HMBC is critical for piecing together the molecular fragments. Key expected correlations would include:

From the benzylic protons (-CH₂-) to the aromatic carbons and the vinylic carbons (=C(Br)- and =CH₂), confirming the connection between the phenyl ring and the propene unit.

From the aromatic protons to neighboring aromatic carbons, aiding in the specific assignment of the substituted ring.

From the vinylic protons to the benzylic carbon and the other vinylic carbon.

Table 3: Key Predicted 2D NMR Correlations

Experiment Correlating Nuclei Expected Key Correlations
COSY ¹H ↔ ¹H Correlations between adjacent protons on the aromatic ring.
HSQC ¹H ↔ ¹³C (1-bond) -CH₂ protons ↔ -CH₂ carbon-=CH₂ protons ↔ =CH₂ carbon-Ar-H protons ↔ Ar-C carbons

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | -CH₂ protons ↔ Ar-C, =C(Br)-, =CH₂-=CH₂ protons ↔ -CH₂, =C(Br)--Ar-H protons ↔ neighboring Ar-C |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an organic compound like this compound, the absorption of UV-Vis radiation would promote electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, provides insights into the conjugated systems within the molecule.

The electronic spectrum of this compound is expected to be influenced by the substituted phenyl ring and the propenyl group. The presence of the aromatic ring, with its delocalized π-electron system, will give rise to characteristic absorption bands. The specific electronic transitions anticipated would be π → π* transitions, which are typically intense. The substitution pattern on the phenyl ring, including the chloro and fluoro groups, would likely cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima compared to unsubstituted styrene (B11656) derivatives.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

Predicted TransitionPredicted λmax (nm)Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Solvent
π → π*250 - 280> 10,000Ethanol

Note: The data in this table is hypothetical and based on the analysis of similar aromatic and vinylic compounds. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound were to be grown and analyzed, this technique would provide a wealth of structural information. This includes bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state.

The crystal structure would reveal the planarity of the phenyl ring and the geometry of the 1-propene substituent. The relative orientation of the phenyl ring and the vinyl group would be of particular interest, as steric hindrance between the ortho-fluoro substituent and the propenyl group could lead to a non-planar conformation. Intermolecular interactions, such as halogen bonding (involving the bromine and chlorine atoms) and π-stacking, would also be elucidated, providing insight into the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)95.5
Volume (ų)1035
Z4
Calculated Density (g/cm³)1.65

Note: The crystallographic data presented here is illustrative and represents a plausible set of parameters for a molecule of this nature. It is not based on experimental determination for the specific compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Detailed DFT studies on 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene are not currently found in the reviewed scientific literature. Such studies would be essential to provide a foundational understanding of the molecule's three-dimensional structure and electron distribution.

Specific data from geometry optimization calculations, which would reveal the most stable three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles for This compound , have not been published. Furthermore, an analysis of its conformational landscape, exploring the different spatial orientations the molecule can adopt, is also absent from the literature.

An analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. However, specific calculations determining the energies of the HOMO and LUMO, and the resulting energy gap for This compound , are not documented. This energy gap is a key indicator of molecular stability.

NBO analysis provides a detailed picture of the electron density distribution in a molecule, identifying significant intramolecular interactions, charge transfer events, and the nature of chemical bonds. No published NBO analysis for This compound could be located.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict how a molecule will interact with other charged species. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. An MEP map for This compound has not been published, precluding a detailed prediction of its reactive sites.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity.

Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. These include ionization energy, electron affinity, chemical hardness, and the electrophilicity index. Without foundational DFT calculations, the values for these descriptors for This compound remain uncalculated and are not available in the scientific literature.

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are derived from Conceptual Density Functional Theory (DFT) and are crucial for predicting the reactivity of different atomic sites within a molecule. These calculations help identify which parts of the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For a molecule like "this compound," such an analysis would pinpoint the reactive centers, likely focusing on the carbon-carbon double bond, the bromine atom, and the substituted aromatic ring. However, without specific research on this compound, no quantitative data can be provided.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent DFT (TD-DFT) is a powerful method for calculating the properties of molecules in their electronically excited states. This analysis is fundamental for understanding a compound's ultraviolet-visible (UV-Vis) absorption spectrum, predicting the wavelengths of maximum absorption (λmax), and determining the nature of electronic transitions (e.g., π→π* or n→π*). For related compounds, TD-DFT studies, often performed in various solvents using models like the Polarizable Continuum Model (PCM), reveal how the electronic environment affects the spectral properties. For the target compound, this analysis would provide insight into its photophysical characteristics, but specific absorption maxima and transition energies are not available.

Nonlinear Optical (NLO) Properties Analysis

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods are widely used to predict the NLO response of new molecules.

The NLO response of a molecule is quantified by its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties are routinely calculated using DFT methods. High values of β are indicative of a strong NLO response. Chalcones and similar molecules are often studied for these properties, as their donor-π-acceptor structures can lead to significant intramolecular charge transfer and enhanced NLO activity.

Derivatization Strategies and Analogue Synthesis

Synthesis of Novel Structural Analogues via Functional Group Interconversions

The vinyl bromide functionality in 2-bromo-3-(4-chloro-2-fluorophenyl)-1-propene is a key handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of substituents at the 2-position of the propene backbone, leading to a diverse library of structural analogues.

Prominent among these are the Suzuki-Miyaura, Heck, and amination reactions, which facilitate the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity. organic-chemistry.orgwikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction enables the coupling of the vinyl bromide with various organoboron reagents, such as boronic acids or their esters, to form new carbon-carbon bonds. wikipedia.orglibretexts.orgorganic-chemistry.org By employing a suitable palladium catalyst and a base, a wide array of aryl, heteroaryl, or vinyl groups can be introduced. For instance, the reaction with an arylboronic acid would yield a 2,3-diaryl-1-propene derivative. The reactivity in Suzuki couplings is often influenced by the electronic and steric nature of the substituents on the boronic acid. nih.gov

Heck Reaction: The Heck reaction provides a pathway to introduce substituted alkene moieties by coupling the vinyl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comwikipedia.org This reaction typically proceeds with high trans selectivity. The choice of phosphine (B1218219) ligands for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. mdpi.com

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the vinyl bromide with a variety of primary or secondary amines. nih.govnih.gov This reaction is instrumental in synthesizing enamine derivatives, which can serve as versatile intermediates for further transformations. The use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields in these amination reactions. researchgate.net

Table 1: Examples of Palladium-Catalyzed Functional Group Interconversions of this compound
Reaction TypeCoupling PartnerCatalyst SystemProduct TypeHypothetical Yield (%)
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃2-Phenyl-3-(4-chloro-2-fluorophenyl)-1-propene85
HeckStyrene (B11656)Pd(OAc)₂, P(o-tolyl)₃, Et₃N1-(4-chloro-2-fluorophenyl)-2-phenyl-1,3-butadiene78
Buchwald-Hartwig AminationMorpholinePd₂(dba)₃, BINAP, NaOtBu4-(3-(4-chloro-2-fluorophenyl)prop-1-en-2-yl)morpholine92

Design and Synthesis of Conformationally Restricted Derivatives

To investigate the impact of conformational rigidity on the properties of molecules derived from this compound, the synthesis of conformationally restricted analogues is a valuable strategy. Such constraints can be introduced by incorporating the flexible propene side chain into a cyclic system.

One effective approach is through ring-closing metathesis (RCM). organic-chemistry.orgwikipedia.org This powerful reaction, typically catalyzed by ruthenium-based complexes, allows for the formation of cyclic alkenes from acyclic diene precursors. nih.gov To apply this to the target compound, the vinyl bromide can first be functionalized via a cross-coupling reaction to introduce a terminal alkene. For example, a Suzuki coupling with an allylboronic ester would yield a diene that can subsequently undergo RCM to form a cyclic structure. The size of the resulting ring can be controlled by the length of the tether connecting the two alkene moieties.

Another strategy for creating cyclic analogues involves intramolecular Heck reactions. nih.gov If a suitable tether with a terminal alkene is introduced elsewhere on the molecule, for instance, on the aromatic ring, an intramolecular cyclization can be induced to form a new ring system.

Table 2: Synthetic Strategies for Conformationally Restricted Analogues
StrategyKey ReactionPrecursor SynthesisResulting Structure
Ring-Closing MetathesisGrubbs' CatalystSuzuki coupling with allylboronic esterCyclic diene
Intramolecular Heck ReactionPd(OAc)₂/ligandFunctionalization of the aromatic ring with a terminal alkeneFused bicyclic system

Incorporation of this compound into Macrocyclic Systems

The synthesis of macrocycles containing the this compound motif is of interest for exploring novel molecular architectures. Macrocyclization can be achieved through various strategies, often relying on high-dilution conditions to favor intramolecular reactions over intermolecular polymerization.

Ring-closing metathesis is also a powerful tool for the synthesis of macrocycles. organic-chemistry.orgwikipedia.org By designing a precursor with two terminal alkenes separated by a long chain, large rings can be efficiently formed. One of the alkenes would be derived from the vinyl bromide of the starting material.

Palladium-catalyzed cross-coupling reactions can also be employed in a macrocyclization context. For example, an intramolecular Suzuki or Heck reaction on a suitably designed linear precursor can lead to the formation of a macrocyclic structure. nih.gov The success of such macrocyclizations is highly dependent on the flexibility and pre-organization of the linear precursor.

Potential Applications in Organic Synthesis and Functional Material Design

Building Block for Complex Organic Synthesis

The utility of 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene in organic synthesis stems from its trifunctional nature. The molecule possesses an allylic bromide, a terminal alkene, and a substituted aromatic ring. Each of these sites can be targeted with a high degree of selectivity to build more elaborate structures. The allylic bromide is particularly reactive and susceptible to nucleophilic substitution, making it an excellent electrophilic partner in carbon-carbon and carbon-heteroatom bond-forming reactions. masterorganicchemistry.comnih.gov

Precursor to Heterocyclic Compounds

The synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals, represents a significant application for this propene derivative. e-bookshelf.de The allylic bromide moiety can readily react with dinucleophilic reagents to construct a variety of ring systems. For instance, reaction with primary amines or hydrazines can lead to the formation of nitrogen-containing heterocycles like pyrrolidines or pyrazolidines. Similarly, reactions with reagents containing oxygen or sulfur nucleophiles can yield tetrahydrofurans or tetrahydrothiophenes, respectively. The specific reaction conditions and the nature of the nucleophile would dictate the resulting heterocyclic scaffold.

Table 1: Potential Heterocyclic Scaffolds from this compound
Reactant ClassPotential Heterocyclic ProductKey Reaction Type
Primary Amines (R-NH₂)N-Substituted PyrrolidinesIntramolecular Cyclization
Hydrazines (R-NHNH₂)N,N'-Disubstituted PyrazolidinesCondensation/Cyclization
β-Amino AlcoholsMorpholine DerivativesSequential N- and O-alkylation
Thiols/DithiolsThiolane/Dithiolane DerivativesS-Alkylation/Cyclization

Intermediate in Multi-Step Synthesis of Advanced Organic Molecules

Beyond heterocyclic synthesis, this compound is a valuable intermediate in multi-step synthetic sequences. libretexts.orgmsu.edu Its distinct reactive sites allow for orthogonal chemical transformations. For example, the bromine atom can be selectively displaced or used in a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach a new carbon-based group. organic-chemistry.org Subsequently, the alkene can be functionalized through reactions like epoxidation, dihydroxylation, or ozonolysis to introduce new functional groups. This sequential reactivity allows for the systematic construction of complex target molecules from a relatively simple starting material.

Consideration as a Scaffold for Novel Functional Materials

The unique electronic and structural features of this compound make it a compelling candidate for the design of new functional materials. The presence of multiple halogen atoms (F, Cl, Br) and a π-conjugated system (the phenyl ring and the double bond) are key attributes for tuning the material's properties.

Potential in Non-Linear Optics (NLO) Material Design

Organic molecules with significant non-linear optical (NLO) properties are in demand for applications in telecommunications, optical computing, and data storage. researchgate.netru.nl The NLO response of a molecule is often associated with a large molecular hyperpolarizability, which arises from a combination of electron-donating and electron-accepting groups linked by a π-conjugated system. nih.govresearchgate.net The fluorophenyl group in this compound, with its electron-withdrawing halogen substituents, could serve as part of a "push-pull" system to enhance NLO activity. researchgate.netnih.gov Theoretical and experimental studies on similar fluorophenyl derivatives have shown that such substitutions can lead to significant NLO behavior. researchgate.net

Table 2: Structural Features and Their Potential Contribution to NLO Properties
Structural FeaturePotential NLO-Enhancing Effect
4-chloro-2-fluorophenyl groupActs as an electron-withdrawing group, enhancing molecular polarization.
π-Conjugated SystemFacilitates electron delocalization, which is crucial for NLO response. researchgate.net
Bromo-propene moietyCan be modified to introduce electron-donating groups to create a "push-pull" system.

Application in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions to create large, well-organized assemblies. nih.govacs.orgresearchgate.netnih.gov The halogen atoms in this compound can participate in halogen bonding, a highly directional non-covalent interaction that is gaining prominence in crystal engineering and materials design. nih.govacs.orgresearchgate.netnih.govrsc.org The fluorine, chlorine, and bromine atoms can act as halogen bond donors, interacting with electron-rich atoms to guide the self-assembly of molecules into specific architectures, such as liquid crystals or gels. nih.govacs.orgresearchgate.netnih.gov Furthermore, the aromatic ring can engage in π-π stacking interactions, providing another tool for controlling the supramolecular structure.

Role in Methodological Development for Novel Chemical Transformations

New reaction development is a cornerstone of chemical research. Substrates with unique reactivity profiles are often used to test the scope and limitations of new catalytic systems or reaction conditions. The allylic bromide functionality in this compound makes it a suitable substrate for exploring novel carbon-carbon bond-forming reactions, particularly those that are "tin-free" and environmentally benign. researchgate.net Additionally, the presence of C-F and C-Cl bonds on the aromatic ring provides sites for investigating selective C-H activation or cross-coupling reactions, which are areas of intense research in modern organic chemistry. The compound could also be instrumental in developing new methods for amide activation and the synthesis of diverse nitrogen-containing functional groups. nih.gov

Future Research Directions

Exploration of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste and environmental impact. Future research should prioritize the development of more sustainable synthetic routes to 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene.

A primary focus will be on improving the atom economy of the synthesis. studyrocket.co.uklibretexts.orgwikipedia.org Traditional halogenation and olefination reactions often generate stoichiometric amounts of waste. kccollege.ac.inbuecher.de Investigating catalytic methods that minimize byproduct formation is essential. For instance, developing catalytic routes that utilize halide salts or other less hazardous halogen sources would be a significant advancement. criver.comsciencedaily.comeurekalert.org

Furthermore, the exploration of alternative solvents and reaction conditions is crucial. Moving away from volatile organic compounds (VOCs) towards greener solvents like water, supercritical fluids, or bio-based solvents can drastically reduce the environmental footprint of the synthesis. The development of solvent-free reaction conditions or syntheses that can be performed at ambient temperature and pressure would also represent a major step forward in sustainability. Research into enzymatic or bio-catalytic approaches, although challenging for such highly functionalized molecules, could offer a long-term, highly sustainable manufacturing pathway. criver.com

Development of Chemo- and Regioselective Catalytic Reactions

The molecular architecture of this compound features multiple reactive sites, including the vinyl bromide and the allylic C-H bonds, as well as the substituted aromatic ring. This complexity presents both a challenge and an opportunity for developing highly selective catalytic reactions.

Future work should focus on chemo- and regioselective cross-coupling reactions . The vinyl bromide moiety is a prime handle for transition-metal-catalyzed reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. thieme-connect.comchinesechemsoc.orgchinesechemsoc.orgnih.gov Developing catalysts that can selectively activate the C-Br bond without reacting with the allylic system or the aromatic C-Cl bond is a key objective. This would allow for the modular construction of complex molecules. For instance, nickel-catalyzed cross-electrophile vinyl-vinyl coupling could be a powerful tool for creating novel diene structures. chinesechemsoc.orgchinesechemsoc.org

Another important avenue is the selective functionalization of the polyhalogenated aromatic ring. nih.govscience.gov The electronic effects of the fluorine and chlorine substituents dictate the reactivity of the aromatic C-H bonds. Research into catalytic C-H activation and functionalization reactions that can proceed with high regioselectivity on this ring system would open up new synthetic possibilities, allowing for the introduction of additional functional groups and the synthesis of novel derivatives.

In-depth Investigations of Excited State Dynamics

The presence of heavy atoms (Br, Cl) and a fluorinated aromatic ring suggests that this compound and its derivatives may possess interesting photophysical properties. A thorough investigation of its excited state dynamics is warranted.

Using advanced spectroscopic techniques, such as femtosecond transient absorption and time-resolved fluorescence spectroscopy, researchers can map the relaxation pathways of the molecule upon photoexcitation. nih.govacs.org Key questions to address include the lifetimes of the singlet and triplet excited states, the efficiency of intersystem crossing, and the potential for photochemical reactions. The presence of the halogen atoms could lead to significant spin-orbit coupling, potentially favoring population of triplet states.

Understanding the excited-state dynamics is crucial for applications in areas like photochemistry, materials science (e.g., for organic light-emitting diodes or photoredox catalysts), and photobiology. For instance, the nature of the lowest excited state (e.g., ππ* or πσ*) in fluorinated aromatic compounds can be highly dependent on the degree and pattern of fluorination, which in turn influences their fluorescence properties and photochemical stability. nih.gov

Computational Modeling of Complex Reaction Networks

Computational chemistry offers a powerful toolkit for understanding and predicting chemical reactivity. mdpi.comucsb.edu For a molecule as complex as this compound, computational modeling will be indispensable for guiding future experimental work.

Density Functional Theory (DFT) can be employed to elucidate the mechanisms of potential synthetic transformations. rsc.orgacs.orgresearchgate.netresearchgate.netnih.gov By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the feasibility of different reaction pathways, understand the origins of chemo- and regioselectivity, and design more efficient catalysts. acs.orgrsc.orgdigitellinc.com For example, DFT studies could help in designing a palladium catalyst system that selectively facilitates oxidative addition to the vinyl C-Br bond over the aromatic C-Cl bond in cross-coupling reactions. acs.org

Beyond single reactions, computational models can be developed to simulate complex reaction networks. acs.org This would be particularly useful for understanding potential side reactions and decomposition pathways, aiding in the optimization of reaction conditions to maximize the yield of the desired product. Modeling the excited state potential energy surfaces can also provide deep insights into the photophysical properties and photochemical reactivity of the molecule, complementing experimental studies.

Integration with Flow Chemistry Techniques for Scalable Synthesis

For the practical application of this compound and its derivatives, particularly in the pharmaceutical and fine chemical industries, scalable and safe synthesis methods are paramount. beilstein-journals.orgacs.orgdrugdeliveryleader.com Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis in this regard. seqens.comazolifesciences.comevonik.comwiley-vch.dejst.org.in

Future research should focus on translating synthetic routes into continuous flow processes. Microreactors provide superior heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially when dealing with highly exothermic or hazardous reactions. fraunhofer.dewashington.eduwikipedia.orgiupac.orgnuclearisenergy.com The generation and use of potentially unstable intermediates can be managed more safely in a flow system due to the small reaction volumes. wiley-vch.de

Integrating flow synthesis with in-line purification and analysis techniques (e.g., chromatography, spectroscopy) would enable the development of fully automated and highly efficient manufacturing processes. This approach not only enhances safety and reproducibility but also facilitates rapid process optimization and scale-up. researchgate.net The development of a robust flow synthesis for this compound would be a critical step towards its industrial utilization. digitellinc.comsciencedaily.com

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves halogenation or cross-coupling strategies. Key steps include:

  • Substitution reactions : Use of Na/KOH in aqueous/alcoholic media to introduce functional groups (e.g., replacing halogens with hydroxyl or alkoxy groups) .
  • Catalytic halogenation : Bromination at the allylic position using N-bromosuccinimide (NBS) under radical initiation.
  • Friedel-Crafts alkylation : For attaching the substituted phenyl group to the propene backbone.

Q. Factors affecting yields :

  • Steric hindrance from the 4-chloro-2-fluorophenyl group.
  • Solvent polarity (e.g., THF vs. DMF) and temperature control to avoid polymerization of the propene chain.
  • Catalytic efficiency in cross-coupling (e.g., Pd vs. Cu catalysts).

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Key Challenges
HalogenationNBS, AIBN, CCl₄, 60°C65–75Over-bromination side products
SubstitutionKOH, ethanol, reflux50–60Competing elimination reactions
Cross-couplingPd(PPh₃)₄, DMF, 80°C70–80Catalyst cost and sensitivity

Q. How does the substitution pattern on the phenyl ring (4-chloro-2-fluoro) influence the compound’s electronic properties and reactivity?

Methodological Answer: The 4-chloro-2-fluorophenyl group exerts both inductive and resonance effects:

  • Electron-withdrawing effects : The chloro (para) and fluoro (ortho) groups decrease electron density on the phenyl ring, directing electrophilic attacks to meta positions .
  • Steric effects : The ortho-fluoro group creates steric hindrance, reducing accessibility for bulky reagents.

Q. Key impacts :

  • Nucleophilic substitution : Enhanced reactivity at the bromine site due to adjacent electron-deficient aryl groups.
  • Oxidation stability : The electron-withdrawing groups stabilize the double bond against oxidation.

Q. Table 2: Substituent Effects on Reactivity

Substituent PositionElectronic EffectReactivity in SN2Oxidation Stability
4-Cl, 2-FStrongly electron-withdrawingHighHigh
3,5-DiCl (analog)Moderate electron withdrawalModerateModerate
4-F (analog)Weak electron withdrawalLowLow

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in reactions involving the double bond and bromine substituent?

Methodological Answer: Regioselectivity is governed by:

  • Allylic bromine stability : The bromine at C2 stabilizes transition states via hyperconjugation, favoring reactions at C3 (e.g., epoxidation or hydrohalogenation) .
  • Conjugation with phenyl ring : The double bond conjugates with the aryl group, directing electrophiles to the β-position (C3).

Q. Experimental validation :

  • DFT calculations : Predict charge distribution (C2: δ+; C3: δ−) .
  • Kinetic studies : Monitor intermediates using in-situ NMR or LC-MS.

Q. How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways (e.g., energy barriers for bromine displacement) .
  • Molecular docking : Screens interactions with enzymes (e.g., cytochrome P450 for metabolic studies).
  • QM/MM simulations : Analyzes solvation effects on reaction kinetics.

Case Study :
DFT studies on analogous compounds (e.g., 2-bromo-3-(3,5-dichlorophenyl)-1-propene) revealed a 15 kcal/mol barrier for bromine substitution, aligning with experimental yields of 60–70% .

Q. What contradictions exist in reported biological activities of halogenated propene derivatives, and how can they be resolved?

Methodological Answer: Reported contradictions :

  • Some studies report antimicrobial activity, while others show inactivity due to variations in bacterial membrane permeability.

Q. Resolution strategies :

  • Structure-Activity Relationship (SAR) analysis : Compare logP values and substituent electronegativity.
  • Standardized assays : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and MIC protocols.

Q. Table 3: Biological Activity Comparison

CompoundAntimicrobial Activity (MIC, μg/mL)logP
2-Bromo-3-(4-Cl-2-F-phenyl)-1-propene12.5 (Gram+)3.2
2-Bromo-3-(3,5-Cl₂-phenyl)-1-propene25.0 (Gram−)3.8
2-Bromo-3-(4-F-phenyl)-1-propene>100 (Inactive)2.5

Q. What are the challenges in crystallizing this compound, and what techniques improve crystal quality?

Methodological Answer: Challenges :

  • Low melting point (50–60°C) due to flexible propene chain.
  • Polymorphism risks from halogen interactions.

Q. Solutions :

  • Slow evaporation : Use mixed solvents (e.g., hexane/ethyl acetate) for controlled nucleation .
  • Cocrystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize the lattice.

Example :
Single-crystal X-ray diffraction of 2-bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one (analog) confirmed monoclinic P21/c symmetry, guiding similar protocols for the target compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.